molecular formula C7H9BrN2O2 B13556201 4-Bromo-2-(2-methoxyethoxy)pyrimidine

4-Bromo-2-(2-methoxyethoxy)pyrimidine

Cat. No.: B13556201
M. Wt: 233.06 g/mol
InChI Key: SLUGTBIICDZDPT-UHFFFAOYSA-N
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Description

4-Bromo-2-(2-methoxyethoxy)pyrimidine is a chemical compound with the molecular formula C7H9BrN2O2 It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-methoxyethoxy)pyrimidine typically involves the bromination of 2-(2-methoxyethoxy)pyrimidine. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2-methoxyethoxy)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.

    Coupling Reactions: It can be used in cross-coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, or potassium alkoxide. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-pyrimidine derivative, while a coupling reaction with a phenylboronic acid would produce a phenyl-substituted pyrimidine.

Scientific Research Applications

4-Bromo-2-(2-methoxyethoxy)pyrimidine has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential therapeutic agents, particularly those targeting cancer and infectious diseases.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-methoxyethoxy)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can form covalent bonds with nucleophilic sites on proteins or DNA, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(2-methoxyethoxy)pyrimidine
  • 4-Chloro-2-(2-methoxyethoxy)pyrimidine
  • 4-Iodo-2-(2-methoxyethoxy)pyrimidine

Uniqueness

4-Bromo-2-(2-methoxyethoxy)pyrimidine is unique due to the presence of both a bromine atom and a 2-(2-methoxyethoxy) group. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to its analogs.

Properties

Molecular Formula

C7H9BrN2O2

Molecular Weight

233.06 g/mol

IUPAC Name

4-bromo-2-(2-methoxyethoxy)pyrimidine

InChI

InChI=1S/C7H9BrN2O2/c1-11-4-5-12-7-9-3-2-6(8)10-7/h2-3H,4-5H2,1H3

InChI Key

SLUGTBIICDZDPT-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=NC=CC(=N1)Br

Origin of Product

United States

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